![molecular formula C9H12ClNS B1468640 2-Chloro-4-cyclohexylthiazole CAS No. 1340056-61-2](/img/structure/B1468640.png)
2-Chloro-4-cyclohexylthiazole
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 2-Chloro-4-cyclohexylthiazole, have been studied for their antimicrobial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus and E. coli . The compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
Thiazoles are part of several anticancer drugs due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural moiety of thiazole is found in drugs like tiazofurin , which is used in cancer treatment . Research on 2-Chloro-4-cyclohexylthiazole could explore its potential as a scaffold for developing novel anticancer agents.
Antidiabetic Potential
The thiazole ring is a common feature in antidiabetic drugs. Compounds like morpholino thiazolyl-2,4-thiazolidinediones, derived from thiazole aldehydes, have shown promise in stimulating insulin secretion . 2-Chloro-4-cyclohexylthiazole could be investigated for its utility in enhancing glucose metabolism and insulin sensitivity.
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception. This makes 2-Chloro-4-cyclohexylthiazole a potential compound for developing new anti-inflammatory and pain-relieving medications .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The compound’s ability to protect neuronal cells from oxidative stress and apoptosis is of particular interest in this field .
Antioxidant Properties
Some thiazole derivatives have been synthesized specifically for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . 2-Chloro-4-cyclohexylthiazole could be modified to enhance its efficacy as an antioxidant.
Agricultural Chemicals
Thiazoles are used in agrochemicals due to their bioactivity. They can serve as the basis for developing new pesticides, herbicides, and fungicides, contributing to crop protection and yield improvement .
Photographic Sensitizers and Industrial Applications
Thiazoles are utilized in the synthesis of photographic sensitizers and as vulcanization accelerators in the rubber industry. The unique properties of 2-Chloro-4-cyclohexylthiazole could be exploited in these industries to develop new materials with improved performance .
properties
IUPAC Name |
2-chloro-4-cyclohexyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJWPRSJRWRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyclohexyl-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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